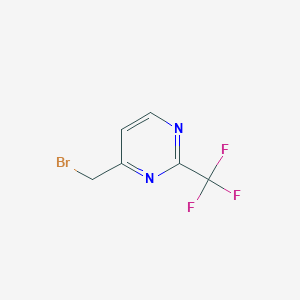
4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyrimidine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties .
Vorbereitungsmethoden
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine can be compared with other similar compounds such as:
4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine: Similar structure but with a chloromethyl group instead of bromomethyl.
4-(Bromomethyl)-2-(difluoromethyl)pyrimidine: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
4-(Bromomethyl)-2-(trifluoromethyl)benzene: Similar functional groups but attached to a benzene ring instead of a pyrimidine ring.
The uniqueness of this compound lies in the combination of its functional groups and the pyrimidine ring, which can lead to distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C6H4BrF3N2 |
|---|---|
Molekulargewicht |
241.01 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-4-1-2-11-5(12-4)6(8,9)10/h1-2H,3H2 |
InChI-Schlüssel |
LWXGOBPIEFKEEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1CBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)

![(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13665147.png)

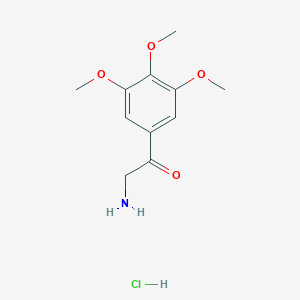
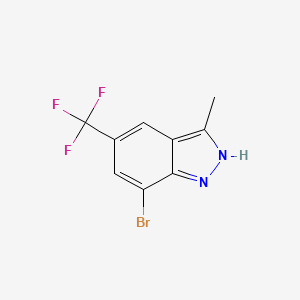
![8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665168.png)
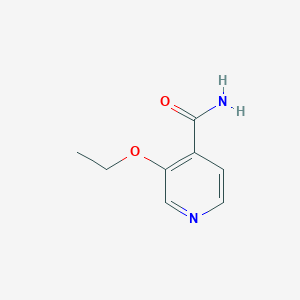
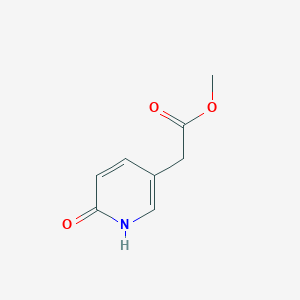
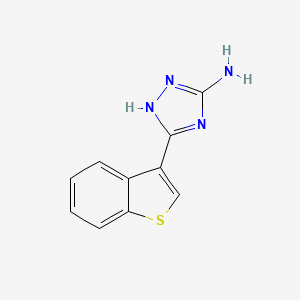
![5-Fluorobenzo[b]thiophen-2-amine](/img/structure/B13665189.png)
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
